![molecular formula C17H20BrN B12627648 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-22-8](/img/structure/B12627648.png)
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a 2,6-di(propan-2-yl)phenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2,6-di(propan-2-yl)phenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of the 2,6-di(propan-2-yl)phenyl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group at the second position instead of the 2,6-di(propan-2-yl)phenyl group.
2-Bromo-6-methoxynaphthalene: Features a methoxy group on a naphthalene ring instead of a pyridine ring.
Uniqueness
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,6-di(propan-2-yl)phenyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
919091-22-8 |
|---|---|
Fórmula molecular |
C17H20BrN |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3 |
Clave InChI |
XEDCLCASANFLSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)

![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
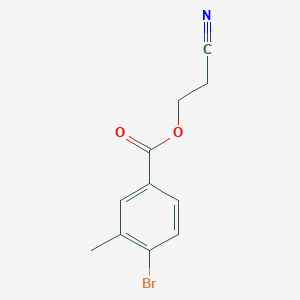

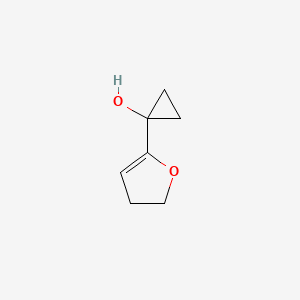
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
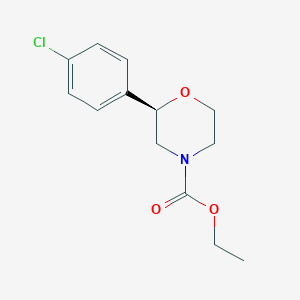
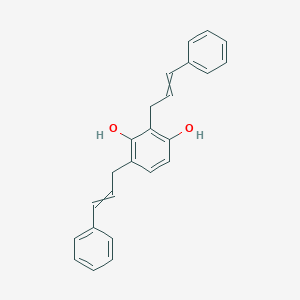
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
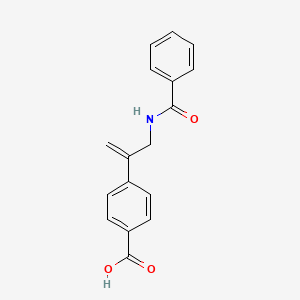
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
